molecular formula C18H18N4O4 B10883104 N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide

N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide

Cat. No.: B10883104
M. Wt: 354.4 g/mol
InChI Key: SFSYCEFNBLAIPE-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide: is a complex organic molecule with the following structural formula:

ATQ=C19H16N4O5\text{ATQ} = \text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_5 ATQ=C19​H16​N4​O5​

It contains a quinoxaline core, an aminophenyl group, and a trihydroxypropyl side chain. The compound’s unique structure contributes to its diverse properties.

Preparation Methods

Synthesis Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production involves batch or continuous processes.
  • Precursor chemicals are carefully selected to ensure high yield and purity.
  • Quality control measures are crucial due to the compound’s potential applications.

Chemical Reactions Analysis

ATQ undergoes several reactions:

    Oxidation: ATQ can be oxidized to form quinoxaline-2-carboxylic acid.

    Reduction: Reduction of ATQ yields the corresponding amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Major Products: The primary products depend on reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

  • ATQ serves as a versatile building block for designing new organic materials.
  • Its π-conjugated system makes it useful in organic electronics (e.g., OLEDs, solar cells).
Biology and Medicine::
  • ATQ exhibits antioxidant properties due to its trihydroxypropyl moiety.
  • It may have applications in treating oxidative stress-related diseases.
  • Research explores its potential as an anti-inflammatory agent.
Industry::
  • ATQ derivatives find use in dye synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

  • ATQ’s antioxidant effects involve scavenging free radicals.
  • It interacts with cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

    Similar Compounds: Other quinoxaline derivatives (e.g., quinoxaline-2-carboxamide) lack the trihydroxypropyl side chain.

    Uniqueness: ATQ’s combination of antioxidant properties and π-conjugated structure sets it apart.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-aminophenyl)-3-(1,2,3-trihydroxypropyl)quinoxaline-2-carboxamide

InChI

InChI=1S/C18H18N4O4/c19-10-5-1-2-6-11(10)22-18(26)16-15(17(25)14(24)9-23)20-12-7-3-4-8-13(12)21-16/h1-8,14,17,23-25H,9,19H2,(H,22,26)

InChI Key

SFSYCEFNBLAIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=NC3=CC=CC=C3N=C2C(C(CO)O)O

Origin of Product

United States

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